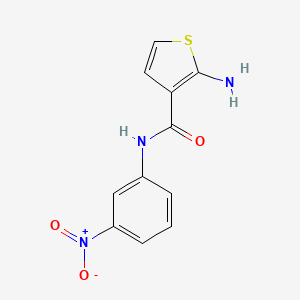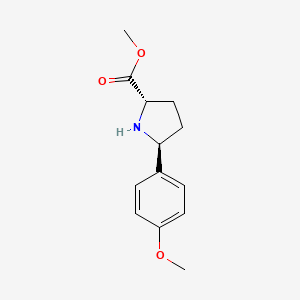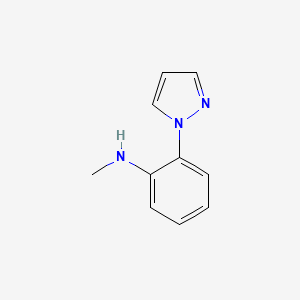![molecular formula C20H33ClN2O4 B2779084 Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride CAS No. 473805-44-6](/img/structure/B2779084.png)
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C20H33ClN2O4 and its molecular weight is 400.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride plays a crucial role in the synthesis of novel compounds and materials. For instance, the compound has been involved in the synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones, showcasing its utility in creating spiro compounds with potential applications in materials science and pharmacology (Shin et al., 1983). Additionally, it has contributed to the development of hindered-phenol-containing amine moieties as antioxidants for polypropylene copolymers, indicating its relevance in enhancing the durability and lifespan of polymer materials (Desai et al., 2004).
Antimicrobial Activities
Research on derivatives of this compound has led to the discovery of compounds with antimicrobial properties. A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives illustrates the compound's role in generating new antimicrobials, highlighting its importance in addressing bacterial and fungal infections (Bektaş et al., 2010).
Neuropharmacology
This compound has also been studied for its effects on neuropharmacology. Research on WAY-100635 and GR127935 has explored its implications on serotonin-containing neurons, demonstrating its potential in the study of neurotransmission and psychiatric disorders (Craven et al., 1994). Similarly, studies on the agonist action of certain piperazine derivatives at central 5-HT receptors have provided insights into the modulation of serotonin pathways and their implications for feeding behavior and psychiatric conditions (Hutson et al., 1987).
Material Science
In material science, this compound has facilitated the development of novel materials with enhanced properties. For example, research on phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine illustrates the compound's utility in creating materials with potential applications in a wide range of industries (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-25-20(24)22-10-8-21(9-11-22)13-17(23)14-26-19-12-16(4)6-7-18(19)15(2)3;/h6-7,12,15,17,23H,5,8-11,13-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCGKKNPVWJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2779002.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2779003.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone](/img/structure/B2779004.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2779005.png)



![2-[3-(2-Chloro-6-fluorophenyl)-4-methyl-1,2-oxazol-5-yl]-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2779013.png)
![N-(1-cyano-3-methylbutyl)-2-[(furan-3-yl)formamido]propanamide](/img/structure/B2779016.png)
![[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2779017.png)



